Acid-PEG6-t-butyl ester
Overview
Description
Acid-PEG6-t-butyl ester is a chemical compound commonly used in bioconjugation reactions and organic synthesis. This molecule is a derivative of polyethylene glycol, a polymer that is well-known for its hydrophilic and biocompatible properties . The compound contains a t-butyl protected carboxyl group with a terminal carboxylic acid, making it a versatile tool in various chemical processes .
Mechanism of Action
Target of Action
The primary target of Acid-PEG6-t-butyl ester is the primary amine groups present in various biological molecules . These amine groups play a crucial role in numerous biological processes, including protein synthesis and function, signal transduction, and cellular metabolism.
Mode of Action
This compound interacts with its targets through a chemical reaction. The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows the compound to bind to its targets and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could enhance its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to changes in the structure and function of the target molecules, potentially influencing various cellular processes.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might vary depending on the acidity of its environment.
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid of Acid-PEG6-t-butyl ester can react with primary amine groups in the presence of activators to form a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved.
Cellular Effects
Peg derivatives are generally known to influence cell function by increasing solubility in aqueous media . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups . This can result in binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The ability of this compound to form stable amide bonds with primary amine groups suggests that it may interact with various enzymes or cofactors .
Transport and Distribution
The hydrophilic nature of PEG derivatives suggests that they may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG6-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG6-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds.
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions to expose the carboxylic acid functionality.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent in amide bond formation.
DCC (Dicyclohexylcarbodiimide): Another coupling agent for amide bond formation.
Acidic Conditions: Used for deprotection of the t-butyl group.
Major Products Formed
Amide Bonds: Formed when the terminal carboxylic acid reacts with primary amines.
Free Carboxylic Acid: Formed after deprotection of the t-butyl group.
Scientific Research Applications
Acid-PEG6-t-butyl ester is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Bioconjugation: Used to link biomolecules such as proteins and peptides to various surfaces or other molecules, enhancing their stability and solubility.
Drug Delivery: Employed as a linker in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Organic Synthesis: Utilized in the synthesis of complex organic molecules, serving as a protecting group for carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
- Acid-PEG4-t-butyl ester
- Acid-PEG8-t-butyl ester
- Acid-PEG12-t-butyl ester
Uniqueness
Acid-PEG6-t-butyl ester is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between hydrophilicity and molecular flexibility. This makes it particularly suitable for applications requiring enhanced solubility and stability in aqueous environments .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKCKLYBRNNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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